Molecular Weight and Physicochemical Property Differentiation
The addition of a methyl group at the N6 position of 6-methyl-6-azaspiro[2.5]octan-1-amine directly alters key physicochemical properties compared to the des-methyl analog, 6-azaspiro[2.5]octan-1-amine. The target compound has a molecular weight of 140.23 g/mol, which is approximately 11% higher than the 126.20 g/mol of the des-methyl comparator . This increase in molecular weight and the associated change in lipophilicity (LogP) are critical parameters in drug design, influencing membrane permeability, solubility, and target binding.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 140.23 g/mol |
| Comparator Or Baseline | 6-Azaspiro[2.5]octan-1-amine: 126.20 g/mol |
| Quantified Difference | +14.03 g/mol (+11.1%) |
| Conditions | Standard molecular weight calculation based on molecular formula C₈H₁₆N₂ vs C₇H₁₄N₂ |
Why This Matters
This quantifiable difference in molecular weight and lipophilicity is fundamental for SAR studies, as it directly impacts a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile and target engagement.
